molecular formula C13H16N2O2 B3388705 Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate CAS No. 887576-17-2

Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate

Cat. No.: B3388705
CAS No.: 887576-17-2
M. Wt: 232.28 g/mol
InChI Key: BRRBUQQKVXOEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate is a multifunctional organic compound characterized by an ester group, a tertiary amine substituted with phenyl and 2-cyanoethyl groups, and a central acetamide backbone. Its molecular formula is C₁₃H₁₅N₂O₂, though this is inferred from structural analogs (e.g., CAS 1210400-73-9, C₁₁H₂₀N₂O₂ in and ). This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals. For example, it is used to synthesize 3-(3-methoxy-2,4-dioxoimidazolidin-1-yl)propanenitrile under microwave-assisted conditions (120°C, acetonitrile) with high yields (>99%) .

Properties

IUPAC Name

ethyl 2-[N-(2-cyanoethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)11-15(10-6-9-14)12-7-4-3-5-8-12/h3-5,7-8H,2,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRBUQQKVXOEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCC#N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O2
  • CAS Number : 24698933
  • SMILES Notation : CCOC(=O)CN(CCC#N)C1=CC=CC=C1

The compound features a cyanoethyl group attached to a phenyl ring, which is believed to influence its biological interactions.

This compound interacts with various biological targets, primarily enzymes and receptors. The cyanoethyl moiety acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Activity

The compound has also been investigated for its potential anticancer activity. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The exact mechanisms are still under investigation but may involve the inhibition of key enzymes involved in cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains (specific strains to be detailed in future studies).
AnticancerInduces apoptosis in cancer cell lines; further studies needed for detailed pathways.
Enzyme InhibitionPotential inhibition of specific enzymes related to cancer progression.

Case Study: Anticancer Evaluation

In a study conducted on various cancer cell lines, this compound was shown to significantly reduce cell viability at concentrations ranging from 10 µM to 100 µM. The compound's mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis with Similar Compounds

This compound can be compared with other derivatives such as Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate. While both compounds share structural similarities, their biological activities differ due to variations in substituents that affect their interaction with biological targets.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerateSignificantElectrophilic cyanoethyl group
Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetateHighModerateMethoxy group enhances solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of phenyl, cyanoethyl, and ester groups. Below is a comparative analysis with key analogs:

Compound Name (CAS) Molecular Formula Key Substituents Similarity Score Key Applications/Properties References
Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate C₁₃H₁₅N₂O₂* Phenyl, 2-cyanoethyl, ester N/A Pharmaceutical intermediates, heterocycle synthesis
Ethyl 2-(4-cyanophenyl)acetate (1528-41-2) C₁₁H₁₁NO₂ 4-Cyanophenyl, ester 0.79 Polymer additives, agrochemicals
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (444807-47-0) C₁₃H₁₅NO₂ 4-Cyanophenyl, methyl, ester 0.81 High thermal stability, plasticizers
Ethyl 2-(diethylamino)-2-phenylacetate (2059944-97-5) C₁₄H₂₁NO₂ Diethylamino, phenyl, ester N/A Chiral resolution, catalyst ligands
Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate (1210400-73-9) C₁₁H₂₀N₂O₂ tert-Butyl, 2-cyanoethyl, ester N/A Bulky substituent for steric hindrance
Ethyl 2-[(2-phenylacetyl)amino]acetate (4838-35-1) C₁₂H₁₅NO₃ Phenylacetyl, ester N/A Peptide mimetics, enzyme inhibitors

*Inferred formula based on analogs.

Key Observations:
  • Electronic Effects: The 2-cyanoethyl group in the target compound introduces strong electron-withdrawing character, enhancing reactivity in nucleophilic substitutions compared to analogs with alkyl or aryl groups (e.g., Ethyl 2-(diethylamino)-2-phenylacetate) .
  • Steric Effects: Substituents like tert-butyl (CAS 1210400-73-9) impose steric hindrance, reducing reaction rates in crowded environments compared to the target compound’s smaller cyanoethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2-cyanoethyl)(phenyl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.